![molecular formula C22H23N5O B259390 N-{[2-(benzyloxy)-1-naphthyl]methyl}-N-(1-propyl-1H-tetraazol-5-yl)amine](/img/structure/B259390.png)
N-{[2-(benzyloxy)-1-naphthyl]methyl}-N-(1-propyl-1H-tetraazol-5-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(benzyloxy)-1-naphthyl]methyl}-N-(1-propyl-1H-tetraazol-5-yl)amine is a complex organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science. This particular compound features a naphthalene ring substituted with a benzyloxy group and a tetrazole ring, making it a unique structure with potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(benzyloxy)-1-naphthyl]methyl}-N-(1-propyl-1H-tetraazol-5-yl)amine typically involves multiple steps, starting with the preparation of the naphthalene derivative. The benzyloxy group is introduced via a nucleophilic substitution reaction. The tetrazole ring is then formed through a cycloaddition reaction, often using azides and nitriles as starting materials
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(benzyloxy)-1-naphthyl]methyl}-N-(1-propyl-1H-tetraazol-5-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the tetrazole ring into amines or other reduced forms.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions include naphthoquinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-{[2-(benzyloxy)-1-naphthyl]methyl}-N-(1-propyl-1H-tetraazol-5-yl)amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-{[2-(benzyloxy)-1-naphthyl]methyl}-N-(1-propyl-1H-tetraazol-5-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to bind to active sites of enzymes and interfere with their function .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole: Similar structure with a triazole ring instead of a tetrazole ring.
Indole Derivatives: Compounds with similar aromatic ring structures and diverse biological activities.
Uniqueness
N-{[2-(benzyloxy)-1-naphthyl]methyl}-N-(1-propyl-1H-tetraazol-5-yl)amine is unique due to its specific combination of a naphthalene ring, benzyloxy group, and tetrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H23N5O |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-[(2-phenylmethoxynaphthalen-1-yl)methyl]-1-propyltetrazol-5-amine |
InChI |
InChI=1S/C22H23N5O/c1-2-14-27-22(24-25-26-27)23-15-20-19-11-7-6-10-18(19)12-13-21(20)28-16-17-8-4-3-5-9-17/h3-13H,2,14-16H2,1H3,(H,23,24,26) |
InChI Key |
CWIDRODTYPACGS-UHFFFAOYSA-N |
SMILES |
CCCN1C(=NN=N1)NCC2=C(C=CC3=CC=CC=C32)OCC4=CC=CC=C4 |
Canonical SMILES |
CCCN1C(=NN=N1)NCC2=C(C=CC3=CC=CC=C32)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


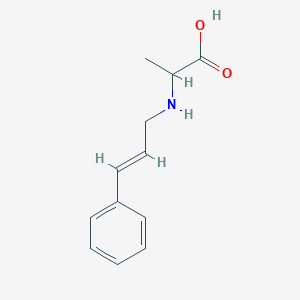
![3-[(2-Fluorophenyl)methylazaniumyl]propanoate](/img/structure/B259321.png)
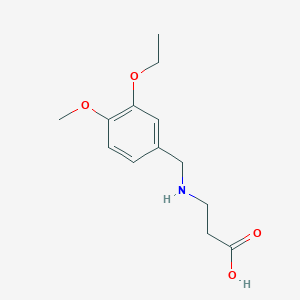
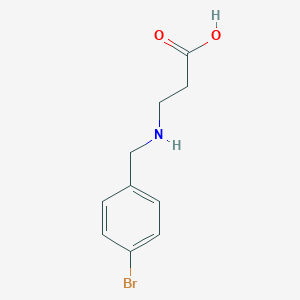
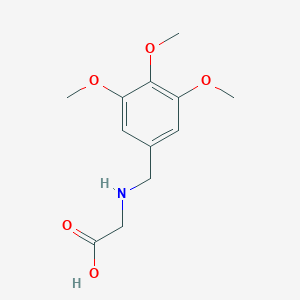
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-methoxypropyl)amine](/img/structure/B259366.png)
![5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol](/img/structure/B259367.png)
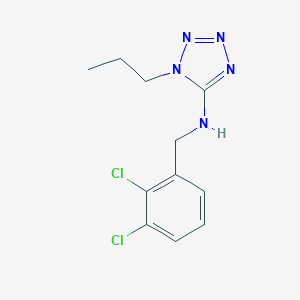
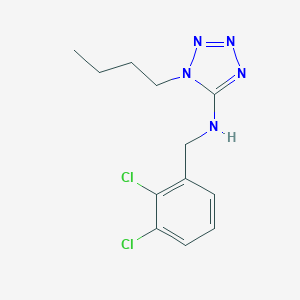
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[3-(dimethylamino)propyl]amine](/img/structure/B259376.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-ethylamine](/img/structure/B259377.png)
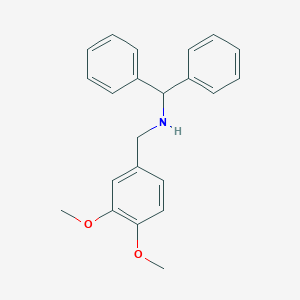
![N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B259381.png)
![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(1-propyl-1H-tetraazol-5-yl)amine](/img/structure/B259384.png)
